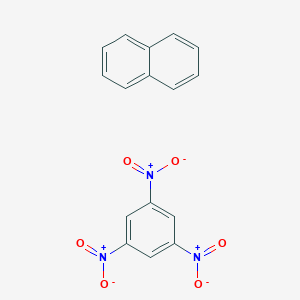
Naphthalene;1,3,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene;1,3,5-trinitrobenzene is a molecular complex formed by the interaction between naphthalene and 1,3,5-trinitrobenzene in a 1:1 ratioThe interaction between naphthalene and 1,3,5-trinitrobenzene involves donor-acceptor interactions, which result in the formation of a stable complex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) typically involves the mixing of equimolar amounts of naphthalene and 1,3,5-trinitrobenzene in an appropriate solvent. The reaction is usually carried out at room temperature, and the resulting complex is isolated by filtration and recrystallization .
Industrial Production Methods
The reaction conditions remain similar, with careful control of temperature and solvent purity to ensure the formation of the desired complex .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene;1,3,5-trinitrobenzene primarily undergoes donor-acceptor interactions. The complex can participate in various types of reactions, including:
Oxidation: The naphthalene moiety can undergo oxidation under specific conditions.
Reduction: The nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of naphthalene.
Reduction: Amino derivatives of 1,3,5-trinitrobenzene.
Substitution: Substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene;1,3,5-trinitrobenzene has several scientific research applications:
Chemistry: Used as a model compound to study donor-acceptor interactions and charge-transfer complexes.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stable complex formation.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) involves donor-acceptor interactions between the naphthalene and 1,3,5-trinitrobenzene molecules. The naphthalene acts as a donor, while the 1,3,5-trinitrobenzene acts as an acceptor. This interaction leads to the formation of a stable complex, which can influence the electronic properties of the individual components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene;1,3,5-trinitrobenzene
- Naphthalene, compd. with 2-methyl-1,3,5-trinitrobenzene(1:1)
- Naphthalene, compd. with 1,3,5-trinitrobenzene-1-amine(1:1)
Uniqueness
This compound is unique due to its specific donor-acceptor interaction, which results in a stable complex with distinct electronic properties.
Eigenschaften
CAS-Nummer |
1787-27-5 |
|---|---|
Molekularformel |
C16H11N3O6 |
Molekulargewicht |
341.27 g/mol |
IUPAC-Name |
naphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |
InChI-Schlüssel |
LSDFFJYZGMHCEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1787-27-5 |
Synonyme |
naphthalene, 1,3,5-trinitrobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















